Senazodan hydrochloride
CAS No.: 98326-33-1
Cat. No.: VC0542978
Molecular Formula: C15H15ClN4O
Molecular Weight: 302.76 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 98326-33-1 |
|---|---|
| Molecular Formula | C15H15ClN4O |
| Molecular Weight | 302.76 g/mol |
| IUPAC Name | 3-[4-(pyridin-4-ylamino)phenyl]-4,5-dihydro-1H-pyridazin-6-one;hydrochloride |
| Standard InChI | InChI=1S/C15H14N4O.ClH/c20-15-6-5-14(18-19-15)11-1-3-12(4-2-11)17-13-7-9-16-10-8-13;/h1-4,7-10H,5-6H2,(H,16,17)(H,19,20);1H |
| Standard InChI Key | NYQCKFLLTCINSJ-UHFFFAOYSA-N |
| SMILES | C1CC(=O)NN=C1C2=CC=C(C=C2)NC3=CC=NC=C3.Cl |
| Canonical SMILES | C1CC(=O)NN=C1C2=CC=C(C=C2)NC3=CC=NC=C3.Cl |
| Appearance | Solid powder |
Introduction
Chemical Profile and Structural Characteristics
Senazodan hydrochloride is a synthetic small molecule with the chemical name 3-[4-(pyridin-4-ylamino)phenyl]-4,5-dihydro-1H-pyridazin-6-one hydrochloride. Its molecular formula is , yielding a molecular weight of 302.76 g/mol . The compound’s structure features a pyridazinone core linked to a 4-aminophenyl group and a pyridine moiety, which are critical for its calcium-sensitizing activity (Figure 1).
Synthesis and Physicochemical Properties
The synthesis of Senazodan hydrochloride involves condensing 6-(4-aminophenyl)-2,3,4,5-tetrahydropyridazin-3-one with 4-bromopyridine in hot dimethylformamide (DMF), followed by hydrochloride salt formation. Industrial-scale production optimizes reaction conditions to achieve high purity (>99%) . Key physicochemical properties include:
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Solubility | Soluble in DMF, DMSO, ethanol |
| LogP | 1.57 |
| Plasma Protein Binding | Not reported |
Mechanism of Action: Calcium Sensitization and PDE III Inhibition
Senazodan hydrochloride exerts its pharmacological effects through two primary mechanisms:
Calcium Sensitization
The compound enhances cardiac troponin C’s affinity for calcium ions (), thereby increasing the force of myocardial contraction without elevating intracellular concentrations . This is achieved via direct interaction with the actin-myosin complex, which accelerates crossbridge cycling and augments myosin ATPase activity . In guinea pig papillary muscles, Senazodan (0.1–10 µM) produced a concentration-dependent increase in tension development () .
Phosphodiesterase III Inhibition
By inhibiting PDE III, Senazodan elevates cyclic adenosine monophosphate (cAMP) levels in cardiac and vascular tissues. This results in:
-
Positive inotropy: Enhanced myocardial contractility via cAMP-dependent protein kinase (PKA) activation .
-
Vasodilation: Reduced systemic vascular resistance through smooth muscle relaxation .
Pharmacological Effects and Preclinical Data
In Vitro Studies
-
Guinea Pig Papillary Muscles: Senazodan (1 µM) increased contractile force by 78% without affecting heart rate .
-
Superior Mesenteric Arteries: Pretreatment with Senazodan (0.01 mM) shifted the calcium concentration-response curve to the right, mitigating vasoconstriction induced by angiotensin II .
In Vivo Studies
-
Hemorrhagic Shock Models (Rats): Intravenous Senazodan (0.1–2.0 mg/kg) restored vascular reactivity to norepinephrine and improved survival rates .
-
Endotoxic Shock Models (Rabbits): Senazodan (0.1 mg/kg) increased left ventricular systolic pressure (LVSP) by 24% and reduced left ventricular end-diastolic pressure (LVEDP) by 18% .
Antiplatelet Activity
Senazodan inhibits platelet aggregation via hydrophobic interactions with platelet membranes, reducing thrombotic risk in cardiovascular diseases .
Comparative Analysis with Other Cardiotonic Agents
| Parameter | Senazodan | Milrinone | Levosimendan |
|---|---|---|---|
| Mechanism | sensitizer + PDE III inhibitor | PDE III inhibitor | sensitizer |
| Heart Rate Effect | Neutral | ↑ | Neutral |
| Vasodilation | Moderate | Severe | Moderate |
| Platelet Inhibition | Yes | No | No |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume